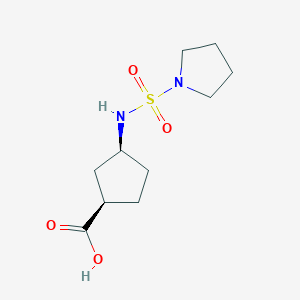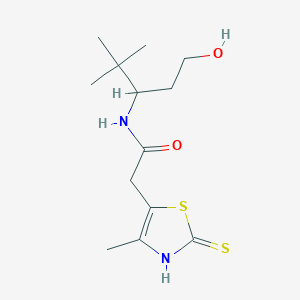![molecular formula C13H15FN2O2 B6633579 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol has been investigated as a potential pesticide due to its ability to inhibit the activity of acetylcholinesterase in insects, which can lead to their death.
In industry, it has been studied as a potential intermediate for the synthesis of other compounds due to its unique chemical structure.
Mecanismo De Acción
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol exerts its effects through the inhibition of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. By inhibiting this enzyme, the levels of acetylcholine in the body increase, leading to various effects depending on the specific application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells and improve memory and learning in animal models of Alzheimer's disease. In agriculture, it has been shown to be effective in killing insects. In industry, it has been used as an intermediate for the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol in lab experiments is its unique chemical structure, which makes it a useful intermediate for the synthesis of other compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to determine its effectiveness as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine its potential as an intermediate for the synthesis of other compounds and its cost-effectiveness compared to other intermediates.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol involves the reaction of 2-fluoroaniline with 5-methyl-2-isoxazoline to form 2-(2-fluorophenyl)-5-methyl-1,3-oxazole. This intermediate product is then reacted with formaldehyde and methylamine to produce the final product, 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-6-16-13(18-9)8-15-7-12(17)10-4-2-3-5-11(10)14/h2-6,12,15,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIHNVEVROEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)

![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)